
Paraherquamide E
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paraherquamide E involves multiple steps, including the formation of the bicyclo[2.2.2]diazaoctane ring system through a biological intramolecular Diels-Alder cycloaddition reaction . The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Penicillium species . Optimization of fermentation conditions, such as the concentration of soluble starch, glucose, and yeast extract, can significantly enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Paraherquamide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified functional groups, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
Anthelmintic Properties
Paraherquamide E exhibits remarkable efficacy against nematodes, making it a promising candidate for developing new anthelmintic agents. Research has demonstrated its effectiveness against various parasitic worms, including Haemonchus contortus, Trichostrongylus colubriformis, and Strongyloides stercoralis.
Case Studies: Efficacy Against Nematodes
- Study on Trichostrongylus colubriformis : this compound showed a 98-100% reduction in infection at a dosage of 1.56 mg/kg, significantly outperforming traditional treatments like levamisole hydrochloride .
- Resistance Studies : It has been effective against ivermectin-resistant strains of nematodes, showcasing its potential as a treatment option where conventional therapies fail .
- In Vivo Testing : In gerbils infected with Trichostrongylus colubriformis, this compound resulted in a fecal egg count reduction of 99.5% .
Molecular Insights
- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to L-type nAChRs, demonstrating strong docking scores comparable to established antagonists .
- Dynamic Simulations : Molecular dynamics simulations further elucidate the stability and interaction patterns of this compound with its target receptors, providing insights into its long-term efficacy as an anthelmintic agent .
Structural Characteristics
The unique structural features of this compound contribute to its biological activity. The compound is characterized by a diazabicyclo[2.2.2]octan-3-one unit, which plays a crucial role in its interaction with biological targets .
Comparative Analysis of Analogues
Table 1 below summarizes the docking scores and binding affinities of this compound and its analogs:
Compound Name | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) |
---|---|---|
This compound | -17.744 | -9.23 |
Paraherquamide K | -17.625 | -9.15 |
Mangrovamide A | -17.500 | -8.90 |
This table highlights the competitive nature of this compound compared to other analogs, reinforcing its potential for therapeutic applications.
Future Directions in Research
Given the increasing prevalence of drug resistance among parasitic infections, the exploration of this compound and its analogs presents a vital avenue for developing new therapeutic strategies. Future research should focus on:
- Synthesis of Novel Analogues : Investigating structural modifications to enhance efficacy and reduce resistance potential.
- Preclinical Evaluations : Conducting comprehensive studies to assess safety profiles and therapeutic windows in various animal models.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying the action of this compound on nematodes.
Mechanism of Action
The mechanism of action of paraherquamide E involves its interaction with cholinergic receptors in nematodes . It acts as a selective, competitive antagonist, distinguishing subtypes of cholinergic receptors and causing paralysis in nematodes . This selective antagonism is crucial for its anthelmintic activity .
Comparison with Similar Compounds
Paraherquamide E is part of a larger family of paraherquamides, which includes compounds like paraherquamide A, B, H, and I . These compounds share a similar bicyclo[2.2.2]diazaoctane ring system but differ in their functional groups and biological activities . This compound is unique due to its potent anthelmintic activity and specific structural features that contribute to its selectivity and efficacy .
Biological Activity
Paraherquamide E is a member of the paraherquamide family, which consists of complex natural products known for their potent anthelmintic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various parasitic infections, and safety profiles based on recent studies.
This compound features a unique heptacyclic structure that includes a spiro-oxindole moiety, contributing to its biological activity. The compound interacts with nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to paralysis and death of the parasites. Specifically, this compound demonstrates selective binding to L-type nAChRs, which are crucial for neuromuscular transmission in these organisms .
Key Mechanisms:
- Nicotinic Antagonism : this compound acts as a cholinergic nicotinic antagonist, blocking the action of acetylcholine and causing rapid flaccid paralysis in nematodes such as Haemonchus contortus without affecting ATP levels .
- Receptor Interaction : The compound exhibits higher binding affinity towards levamisole-sensitive nAChRs compared to nicotine-sensitive receptors .
Efficacy Against Parasitic Infections
Recent studies have illustrated the effectiveness of this compound against a variety of helminths:
Safety Profile
The safety profile of this compound has been assessed in various animal models. Initial trials indicated a favorable safety margin in ruminants, but unexpected toxicity was observed in dogs at lower doses than those effective in cattle and sheep. The estimated lethal dose for 50% of male CD-1 mice was found to be 14.9 mg/kg, compared to 29.5 mg/kg for ivermectin . Signs of intoxication included mild depression or respiratory distress leading to failure within an hour post-administration.
Case Studies and Research Findings
Several studies have focused on the biosynthesis and potential modifications of this compound to enhance its efficacy and safety:
- Biosynthesis : Research has identified key enzymes involved in the biosynthesis of paraherquamides. For example, flavin monooxygenase PhqK plays a critical role in the formation of the spirocycle structure .
- Analog Development : The synthesis of analogs such as 2-deoxoparaherquamide A has shown comparable biological activities with improved safety profiles, indicating potential pathways for developing new anthelmintic agents .
Q & A
Basic Research Questions
Q. How is the crystal structure of paraherquamide E determined, and what are its key structural features?
this compound’s crystal structure was resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters , and . Key features include a diazabicyclo[2.2.2]octan-3-one core, two pyrrolidine rings in a gauche conformation, and hydrogen-bonded chains along the b-axis via N–H···O interactions . Structural refinement used full-matrix least-squares on , achieving and , with hydrogen atoms positioned via difference Fourier maps .
Q. What experimental conditions are critical for reproducing this compound’s structural data?
Reproducibility requires:
- Crystallization : Slow evaporation of a methanol-hexane (9:1 v/v) solution at 298 K to obtain needle-shaped crystals (0.40 × 0.10 × 0.10 mm) .
- Data collection : φ and ω scans with multi-scan absorption correction (SADABS) .
- Refinement : Constraints on H-atom positions (C–H = 0.93–0.98 Å, N–H = 0.86 Å) and isotropic displacement parameters () .
Q. How does this compound differ structurally from paraherquamide A?
this compound lacks the hydroxyl group present in paraherquamide A, resulting in a 14-deoxy derivative. Superposition of the two structures shows a 0.15 Å root-mean-square deviation, primarily due to conformational differences in the pyrrolidine and diazabicyclo rings .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound’s reported bioactivity vs. structural analogs?
Comparative structure-activity relationship (SAR) studies reveal that oxidative substitutions (e.g., hydroxylation in paraherquamide A) reduce insecticidal potency. For example, this compound (LD₅₀ = 0.089 µg) is 3.5-fold more potent than paraherquamide A due to steric hindrance from hydroxyl groups . Advanced methods include:
- In vitro assays : Measuring inhibition of larval motility in nematodes (e.g., 50% inhibitory concentrations: 0.033–2.7 µg/mL for O. circumcincta, T. colubriformis) .
- Mutagenesis : Testing receptor selectivity via C. elegans mutants (e.g., unc-63 for L-type nAChRs) to isolate contributions of specific residues .
Q. How do computational models explain this compound’s selectivity for nematode nicotinic acetylcholine receptors (nAChRs)?
Molecular dynamics simulations and X-ray crystallography of AChBP (acetylcholine-binding protein) complexes show that paraherquamide analogs bind orthosteric sites via:
- Hydrogen bonds : Between Trp143 (Loop B) and the compound’s bridgehead nitrogen .
- Hydrophobic interactions : With residues in Loops C (Ser186, Cys187) and F (Tyr164) . Subtype selectivity (L-type vs. N-type nAChRs) arises from charge differences in Loop E (e.g., Glu142 in L-type vs. Val138 in N-type) .
Q. What biogenetic pathways are proposed for this compound, and how are they validated?
Biosynthesis involves a branch from pre-paraherquamide, with key steps including:
- Oxidative cleavage : Catalyzed by flavin-dependent monooxygenases (e.g., PhqK) to form spiro-oxindole rings .
- Diels-Alder cyclization : Quantum chemical studies (B3LYP/6-31G level) support a concerted [4+2] mechanism for intramolecular cycloaddition, validated via isotopic labeling (e.g., -proline tracing) .
Q. How can researchers address challenges in synthesizing this compound analogs with improved therapeutic indices?
Strategies include:
- Dynamic structure-activity analysis : Modifying the β-methylproline ring to reduce mammalian toxicity while retaining nematode efficacy .
- Co-crystallization studies : Using AChBP mutants (e.g., Ls-AChBP-Paraherquamide A complexes) to identify residues critical for binding .
- In vivo models : Testing analogs in C. elegans and mammalian toxicity assays (e.g., mouse LD₅₀ thresholds) .
Q. Methodological Challenges
Q. What are the limitations of current crystallographic data for this compound, and how can they be mitigated?
Limitations include:
- Disorder in flexible regions : The pyrrolidine rings exhibit conformational variability, requiring constrained refinement .
- Absence of temperature-dependent studies : Most data are collected at 298 K; low-temperature (e.g., 100 K) studies could reduce thermal motion artifacts .
Q. How can conflicting reports on this compound’s receptor binding be reconciled?
Discrepancies arise from differences in receptor isoforms (e.g., C. elegans L-type vs. N-type nAChRs). Solutions include:
- Functional expression assays : Comparing paraherquamide’s effects on heterologously expressed receptors (e.g., X. laevis oocytes) .
- Site-directed mutagenesis : Targeting residues in Loops C and E (e.g., UNC-38/ACR-16 chimeras) to isolate binding determinants .
Q. Data Reproducibility and Validation
Q. What validation protocols ensure reproducibility in this compound’s bioactivity assays?
Properties
IUPAC Name |
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXZRQPTAQILV-PYGUQFFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.